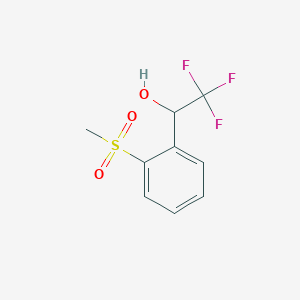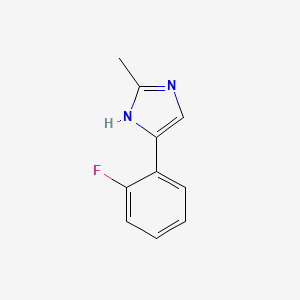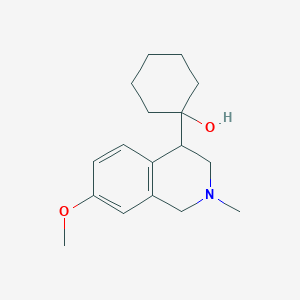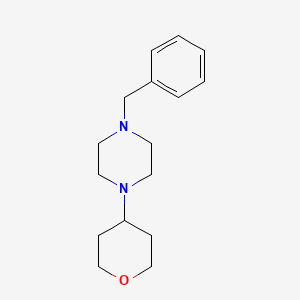![molecular formula C14H12F3NO3 B11716440 Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate](/img/structure/B11716440.png)
Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrrole ring substituted with a trifluoromethoxyphenyl group, making it a valuable molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of a pyrrole derivative with a trifluoromethoxybenzene derivative in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules . The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-Methyl-5-phenylpyrrole-2-carboxylate: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
Methyl 1-Methyl-5-[4-(methoxy)phenyl]pyrrole-2-carboxylate: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in its chemical behavior.
Uniqueness
The presence of the trifluoromethoxy group in Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate imparts unique properties, such as increased lipophilicity and enhanced stability, making it distinct from similar compounds .
Eigenschaften
Molekularformel |
C14H12F3NO3 |
|---|---|
Molekulargewicht |
299.24 g/mol |
IUPAC-Name |
methyl 1-methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H12F3NO3/c1-18-11(7-8-12(18)13(19)20-2)9-3-5-10(6-4-9)21-14(15,16)17/h3-8H,1-2H3 |
InChI-Schlüssel |
SLPXPMCEFULUOE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=C1C(=O)OC)C2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl N-(2,2,2-trichloro-1-{[(2-chloro-4-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11716362.png)
![(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B11716364.png)

![(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B11716382.png)
![4-Chloro-[1]benzofuro[2,3-d]pyridazine](/img/structure/B11716395.png)

![[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea](/img/structure/B11716404.png)
![Tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11716411.png)

![(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol](/img/structure/B11716426.png)


![1-(4-Ethylphenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716449.png)
![5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one](/img/structure/B11716452.png)
